4-(2-Aminopyrimidin-4-yl)benzonitrile
Description
Properties
CAS No. |
874774-26-2 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(2-aminopyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H8N4/c12-7-8-1-3-9(4-2-8)10-5-6-14-11(13)15-10/h1-6H,(H2,13,14,15) |
InChI Key |
PHCGCSLINHWDAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC=C2)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (CAS: 189956-45-4)
- Molecular Formula : C₁₁H₈N₄O
- Key Difference: Replacement of the 2-amino group in pyrimidine with a hydroxyl group.
4-((6-(Benzylamino)-2-phenylpyrimidin-4-yl)amino)benzonitrile (Compound 82)
- Structure: Features a benzylamino substituent at the pyrimidine’s 6-position and a phenyl group at the 2-position.
- Synthesis: Derived via nucleophilic substitution of 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile with benzylamine .
- Application : Demonstrates potent ABCG2 inhibition, highlighting the role of bulky substituents in modulating transporter activity .
4-((2,6-Diphenylpyrimidin-4-yl)amino)benzonitrile
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Amino vs. Hydroxy Groups: The 2-amino group in this compound provides nucleophilic reactivity for further derivatization, whereas the hydroxyl group in 189956-45-4 increases polarity, altering pharmacokinetics .
- Substitution at Pyrimidine 6-Position: Benzylamino (Compound 82) or aryl groups enhance ABCG2 inhibition by improving hydrophobic interactions with the transporter’s substrate-binding pocket .
Anticancer and ABCG2 Inhibition
- This compound Derivatives: Exhibit ABCG2 inhibition, reversing multidrug resistance in cancer cells .
- Cytotoxic Analogues : Benzonitrile derivatives with triazole substituents (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) show IC₅₀ values <10 µM against breast cancer cell lines .
Anti-inflammatory and Analgesic Activity
- Indole-Pyrimidine Hybrids: Derivatives like 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol achieve 87.4% inflammation inhibition in rodent models .
Preparation Methods
Preparation of 4-Cyanophenyl Guanidine (Compound II)
- Reaction: 4-Aminobenzonitrile is reacted with an aqueous cyanamide solution in the presence of an inorganic acid catalyst such as nitric acid, sulfuric acid, or hydrochloric acid.
- Conditions: The reaction is conducted at 80–120 °C in solvents like water, methanol, or ethanol.
- Outcome: Formation of 4-cyanophenyl guanidine, a crucial intermediate for subsequent cyclization.
| Reagents | Amounts | Conditions | Solvent | Yield |
|---|---|---|---|---|
| 4-Aminobenzonitrile | 100 g | 80–120 °C, 8 hours | Methanol (500 mL) | 30 g solid product |
Cyclization to 4-(4,6-Dihydroxypyrimidine-2-yl)amino)benzonitrile (Compound III)
- Reaction: Compound II is reacted with diethyl or dimethyl malonate in the presence of a strong base (e.g., sodium metal or sodium ethoxide).
- Conditions: The reaction is carried out in methanol or ethanol at 0–50 °C, often under reflux for several hours.
- Outcome: Formation of the dihydroxypyrimidine derivative through cyclization.
| Reagents | Amounts | Conditions | Solvent | Yield |
|---|---|---|---|---|
| Compound II | 10 g | Reflux, 6 hours | Methanol (200 mL) | 6.5 g solid |
| Sodium metal | 5.7 g | 0–5 °C, stirring | Methanol | |
| Diethyl malonate | 10 g |
Chlorination to 4-(4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (Compound IV)
- Reaction: Compound III is treated with phosphorus oxychloride (POCl₃) at elevated temperatures (90–95 °C) to replace hydroxyl groups with chlorine atoms.
- Conditions: Heating for 12 hours, followed by quenching with ice water.
- Outcome: Formation of the dichloropyrimidine intermediate, isolated by filtration and purified by recrystallization.
| Reagents | Amounts | Conditions | Solvent | Yield |
|---|---|---|---|---|
| Compound III | 12 g | 90–95 °C, 12 hours | POCl₃ (60 mL) | 6 g purified solid |
Bromination to 4-(5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (Compound V)
- Reaction: Compound IV is brominated using bromine or N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).
- Conditions: Room temperature stirring for 24–60 hours.
- Outcome: Selective bromination at the 5-position of the pyrimidine ring.
| Reagents | Amounts | Conditions | Solvent | Yield |
|---|---|---|---|---|
| Compound IV | 15 g | Room temperature, 24–60 h | THF (150 mL) | 9 g solid |
| N-Bromosuccinimide (NBS) | 9 g |
Amination to 4-(4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (Compound VI)
- Reaction: Compound V is reacted with ammonia dissolved in solvents like THF, 1,4-dioxane, or dichloromethane.
- Conditions: Temperature range from 25 to 150 °C.
- Outcome: Replacement of chlorine at the 6-position by an amino group, yielding the target aminopyrimidinylbenzonitrile.
Summary Table of Key Steps
| Step | Intermediate | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | II | Guanidine formation | 4-Aminobenzonitrile + cyanamide + inorganic acid | Water, methanol, ethanol | 80–120 | 30 g solid product |
| 2 | III | Cyclization | Compound II + diethyl/dimethyl malonate + base | Methanol, ethanol | 0–50 | 6.5 g solid |
| 3 | IV | Chlorination | Compound III + POCl₃ | POCl₃ | 90–95 | 6 g purified solid |
| 4 | V | Bromination | Compound IV + Br₂ or NBS | THF, DCM, DMF | Room temp | 9 g solid |
| 5 | VI | Amination | Compound V + NH₃ | THF, 1,4-dioxane, DCM | 25–150 | Amino substitution at 6-position |
Research Findings and Notes
- The use of inorganic acids (nitric, sulfuric, or hydrochloric acid) in the initial guanidine formation is critical for reaction efficiency and product purity.
- Sodium metal or sodium ethoxide bases are preferred for the cyclization step, with methanol or ethanol as solvents to facilitate smooth reaction kinetics.
- Phosphorus oxychloride chlorination is a well-established method to convert hydroxyl groups on pyrimidine rings to chlorides, enabling further substitution reactions.
- Bromination with N-bromosuccinimide offers selective mono-bromination, which is essential for the correct substitution pattern on the pyrimidine ring.
- Amination with ammonia in aprotic solvents under controlled temperature conditions ensures the introduction of the amino group without side reactions.
- The entire synthetic process has been optimized to avoid harsh conditions and minimize by-products, making it suitable for scale-up in pharmaceutical manufacturing.
Q & A
Q. What novel methodologies enable late-stage functionalization of this compound for SAR studies?
- Answer : Techniques include:
- C-H activation : Rh-catalyzed arylation at the pyrimidine C5 position introduces substituents (e.g., halogens, alkoxy groups).
- Click chemistry : Azide-alkyne cycloaddition modifies the benzonitrile group for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
